molecular formula C6H6Cl3O4- B14737393 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate CAS No. 6136-22-7

4-Oxo-4-(2,2,2-trichloroethoxy)butanoate

Cat. No.: B14737393
CAS No.: 6136-22-7
M. Wt: 248.5 g/mol
InChI Key: KQQJKVLOMYSUDA-UHFFFAOYSA-M
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Description

4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is a chemical compound with the molecular formula C6H6Cl3O4 It is known for its unique structure, which includes a trichloroethoxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate typically involves the reaction of succinic anhydride with 2,2,2-trichloroethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2,2,2-trichloroethoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The trichloroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Oxo-4-(2,2,2-trichloroethoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Semisuccinate of 1,1,1-trichloroethanol
  • 2,2,2-trichloroethyl hydrogen butanedioate
  • Mono-trichloroethyl succinate

Uniqueness

4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is unique due to its specific trichloroethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6136-22-7

Molecular Formula

C6H6Cl3O4-

Molecular Weight

248.5 g/mol

IUPAC Name

4-oxo-4-(2,2,2-trichloroethoxy)butanoate

InChI

InChI=1S/C6H7Cl3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)/p-1

InChI Key

KQQJKVLOMYSUDA-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)OCC(Cl)(Cl)Cl)C(=O)[O-]

Origin of Product

United States

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